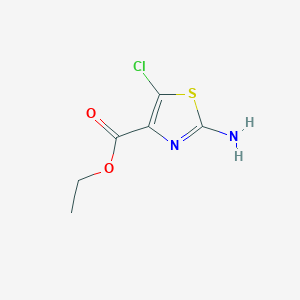

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILQJAVCOAVWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617941 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136539-01-0 | |

| Record name | Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanisms, provides structured experimental protocols, and presents quantitative data for key reaction steps.

Introduction

This compound is a substituted aminothiazole derivative of significant interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, and its derivatives have exhibited a wide range of biological activities. The presence of the amino, chloro, and carboxylate functional groups on the thiazole core makes this compound a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. This guide will focus on the most plausible and documented synthetic route, which involves a multi-step process commencing with the formation of the thiazole ring, followed by functional group manipulation to introduce the chloro substituent at the 5-position.

Core Synthesis Mechanism

The most logical and experimentally supported pathway for the synthesis of this compound involves a three-stage process:

-

Hantzsch Thiazole Synthesis: Formation of the ethyl 2-aminothiazole-4-carboxylate backbone.

-

Protection of the Amino Group: N-acetylation to direct the subsequent electrophilic substitution.

-

Chlorination and Deprotection: Introduction of the chlorine atom at the 5-position followed by removal of the protecting group.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Stage 1: Hantzsch Thiazole Synthesis

The initial step involves the classic Hantzsch thiazole synthesis, which is a condensation reaction between an α-halocarbonyl compound and a thioamide. In this case, ethyl bromopyruvate reacts with thiourea to form the ethyl 2-aminothiazole-4-carboxylate ring.

The mechanism proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by cyclization and dehydration to yield the aromatic thiazole ring.

Caption: Hantzsch synthesis mechanism for the thiazole core.

Stage 2: N-Acetylation (Protection)

Direct chlorination of ethyl 2-aminothiazole-4-carboxylate can lead to a mixture of products due to the activating nature of the amino group. To ensure selective chlorination at the 5-position, the 2-amino group is first protected, typically by acetylation with acetic anhydride. This converts the amino group into a less activating and more sterically hindered acetamido group, which directs the electrophilic attack to the C5 position of the thiazole ring.

Stage 3: Electrophilic Chlorination and Hydrolysis (Deprotection)

With the amino group protected, the thiazole ring can be chlorinated at the 5-position using an electrophilic chlorinating agent. Sulfuryl chloride (SO2Cl2) is a commonly used reagent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism. Following successful chlorination, the acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the 2-amino group, yielding the final product.

Experimental Protocols

The following sections provide detailed experimental methodologies for each stage of the synthesis. These protocols are compiled from various sources and represent a plausible and efficient route to the target compound.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol

Procedure:

-

A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice water.

-

The resulting precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[1]

Synthesis of Ethyl 2-acetamidothiazole-4-carboxylate

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Acetic anhydride

Procedure:

-

Ethyl 2-aminothiazole-4-carboxylate is added in portions to acetic anhydride with thorough mixing.

-

The resulting solid is melted and boiled under reflux for a sufficient time to ensure complete reaction (typically 1-2 hours).

-

The reaction mixture is then poured into water to precipitate the acetylated product.

-

The precipitate is collected by filtration and can be recrystallized from a suitable solvent like water or ethanol to yield pure ethyl 2-acetamidothiazole-4-carboxylate.

Synthesis of this compound

Materials:

-

Ethyl 2-acetamidothiazole-4-carboxylate

-

Sulfuryl chloride (SO2Cl2)

-

Carbon disulfide (or other suitable inert solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium carbonate (for neutralization)

-

Ether (for extraction)

Procedure:

-

Chlorination: Ethyl 2-acetamidothiazole-4-carboxylate is suspended in a dry, inert solvent such as carbon disulfide.

-

A solution of sulfuryl chloride in the same solvent is added slowly to the stirred suspension while heating under reflux. The reaction is continued for several hours after the addition is complete.

-

Upon cooling, the chlorinated intermediate, ethyl 2-acetamido-5-chlorothiazole-4-carboxylate, crystallizes out and is collected by filtration.

-

Hydrolysis: The collected acetylated and chlorinated intermediate is then boiled under reflux with dilute hydrochloric acid (e.g., 10% HCl) for approximately 20-30 minutes.

-

The solution is cooled and then neutralized with a base, such as sodium carbonate, to precipitate the free base.

-

The final product, this compound, is then extracted with an organic solvent like ether.

-

The organic extract is dried, and the solvent is removed to yield the purified product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound. The data is compiled from literature reports on similar transformations.

Table 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

| Parameter | Value | Reference |

| Reactants | Ethyl bromopyruvate, Thiourea | [1] |

| Solvent | Ethanol | [1] |

| Temperature | 70°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | High (often >90%) | [1] |

Table 2: N-Acetylation of 2-Aminothiazole Derivatives

| Parameter | Value | Reference |

| Reactant | 2-Aminothiazole derivative | General procedure |

| Acetylating Agent | Acetic anhydride | General procedure |

| Conditions | Reflux | General procedure |

| Yield | Typically high | General procedure |

Table 3: 5-Chlorination and Hydrolysis

| Parameter | Value | Reference |

| Chlorination | ||

| Substrate | 2-Acetamidothiazole derivative | |

| Chlorinating Agent | Sulfuryl chloride | |

| Solvent | Carbon disulfide | |

| Conditions | Reflux | |

| Yield | Moderate to good | |

| Hydrolysis | ||

| Reagent | 10% Hydrochloric acid | |

| Conditions | Reflux | |

| Yield | Typically high |

Logical Relationships and Experimental Workflows

The logical progression of the synthesis is critical for achieving the desired product with high purity and yield. The following diagram illustrates the logical dependencies of the key steps.

Caption: Logical flow of the multi-step synthesis.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic reactions. The Hantzsch thiazole synthesis provides an efficient entry to the core heterocyclic structure. Subsequent protection of the versatile amino group allows for regioselective chlorination at the 5-position, a key step in introducing the desired halogen substituent. Finally, deprotection yields the target molecule. This technical guide provides researchers and drug development professionals with a detailed understanding of the synthesis mechanism and practical experimental guidance for the preparation of this important pharmaceutical intermediate. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of the final product.

References

In-Depth Technical Guide: Physicochemical Properties of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a halogenated heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The strategic placement of the amino, chloro, and carboxylate functional groups on the thiazole ring offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, general synthetic approaches, and potential biological relevance of this compound, compiled from available data and in silico predictions.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂S | - |

| Molecular Weight | 206.65 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted to have low solubility in water and be soluble in organic solvents like DMSO and DMF. | General knowledge of similar compounds |

| pKa (most acidic) | ~7.5 (Predicted for the amino group) | Computational Prediction |

| pKa (most basic) | ~1.5 (Predicted for the thiazole nitrogen) | Computational Prediction |

| LogP | 2.1 (Predicted) | Computational Prediction |

| Hydrogen Bond Donors | 1 (the amino group) | - |

| Hydrogen Bond Acceptors | 4 (the two oxygen atoms and two nitrogen atoms) | - |

| Rotatable Bonds | 3 | - |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features would be expected:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and a broad singlet for the amino protons. The chemical shifts would be influenced by the electronic effects of the chloro and carboxylate groups.

-

¹³C NMR: Resonances for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the thiazole ring. The carbon bearing the chlorine atom would show a characteristic chemical shift.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, and C=N and C-S stretching of the thiazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine (M+2 peak approximately one-third the intensity of the M peak).

Experimental Protocols: A Generalized Synthetic Approach

A plausible synthetic route would involve the reaction of an ethyl 2-chloro-3-oxobutanoate derivative with thiourea. The introduction of the 5-chloro substituent can be challenging and may require a starting material that already contains the chlorine atom or a subsequent chlorination step of the thiazole ring, which must be done with care to control regioselectivity.

Below is a generalized experimental protocol for the synthesis of a 2-aminothiazole-4-carboxylate, which would serve as a starting point for the synthesis of the 5-chloro analog.

General Procedure for Hantzsch Thiazole Synthesis:

-

Reaction Setup: A solution of an appropriate α-halo-β-ketoester in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Thiourea: To this solution, an equimolar amount of thiourea is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure ethyl 2-aminothiazole-4-carboxylate derivative.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a halogen at the 5-position can significantly modulate the biological profile of the molecule, often enhancing its potency or altering its selectivity.

Derivatives of 2-aminothiazole have been reported to exhibit a variety of biological effects, including:

-

Antimicrobial Activity: The 2-aminothiazole nucleus is a key component of several antibacterial and antifungal agents. These compounds can act by inhibiting various microbial enzymes or disrupting cell wall synthesis.

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity. They can target a range of signaling pathways involved in cancer progression, such as protein kinases, cell cycle regulation, and apoptosis. For instance, the FDA-approved drug Dasatinib, a kinase inhibitor, contains a 2-aminothiazole moiety.

-

Anti-inflammatory Activity: Some 2-aminothiazole derivatives have been found to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory cytokine production.

-

Enzyme Inhibition: The 2-aminothiazole scaffold can act as a versatile template for the design of inhibitors for various enzymes, including kinases, proteases, and others, making it a valuable starting point for drug discovery programs targeting these proteins.

The precise mechanism of action and the specific signaling pathways affected would depend on the overall structure of the molecule and the nature of the substituents on the thiazole ring.

Conclusion

This compound is a chemical entity with significant potential as a building block in the development of new pharmaceuticals. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, computational predictions and knowledge from structurally related compounds provide a valuable starting point for researchers. The 2-aminothiazole core is a proven pharmacophore, and the 5-chloro substitution is expected to influence its biological activity profile. Further experimental investigation into the synthesis, properties, and biological evaluation of this specific compound is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for scientists and researchers interested in leveraging this promising chemical scaffold.

An In-depth Technical Guide to Ethyl 2-amino-5-chlorothiazole-4-carboxylate as a Synthetic Intermediate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Synthetic Intermediate Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthetic intermediate, this compound. Due to the limited publicly available data specifically for this compound, this document provides a detailed overview of a closely related and extensively studied analogue, Ethyl 2-aminothiazole-4-carboxylate , and other relevant substituted aminothiazole carboxylates. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of a wide array of therapeutic agents.[1][2] This guide will cover the synthesis, chemical properties, and diverse applications of these crucial intermediates, offering valuable insights for their utilization in synthetic and medicinal chemistry projects.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its structural features, including the presence of nitrogen and sulfur atoms, allow for diverse intermolecular interactions with biological targets. This makes the 2-aminothiazole core an attractive starting point for the development of novel drugs with a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Ethyl 2-aminothiazole-4-carboxylate and its derivatives serve as versatile building blocks, providing a reactive handle for further molecular elaboration and the introduction of various pharmacophoric groups.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate and Related Analogues

The primary synthetic route to Ethyl 2-aminothiazole-4-carboxylate and its substituted derivatives is the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound. Variations of this method are widely employed to generate a diverse range of substituted 2-aminothiazoles.

General Synthetic Workflow

The synthesis generally proceeds through the reaction of ethyl 2-chloroacetoacetate with a thiourea derivative. The workflow can be visualized as a two-step process involving the formation of an intermediate, which then cyclizes to form the thiazole ring.

Caption: General workflow for the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate

A representative experimental protocol for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is detailed below. This procedure, adapted from a patented method, illustrates a common synthetic approach.[3]

Materials:

-

Ethanol

-

Ethyl acetoacetate solution (10-35% in ethanol)

-

Thiourea

-

Sodium carbonate

-

Ethyl 2-chloroacetoacetate

-

Caustic soda solution

Procedure:

-

Prepare a solution of ethyl acetoacetate (10-35% mass fraction) in ethanol.

-

Add thiourea and sodium carbonate to the solution. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate should be between 0.01 and 0.1.

-

Heat the mixture to 40-55 °C.

-

Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

-

After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.

-

Distill off a portion of the solvent and then cool the mixture to room temperature.

-

Filter the cooled mixture.

-

Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution while stirring.

-

Filter the resulting precipitate and dry it under a vacuum to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

This method reports a product yield of over 98% with a melting point of 172-173 °C.[3]

Physicochemical and Spectral Data

| Property | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 5398-36-7 | 7210-76-6 |

| Molecular Formula | C₆H₈N₂O₂S | C₇H₁₀N₂O₂S |

| Molecular Weight | 172.20 g/mol | 186.23 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 177-181 °C | 176-180 °C (lit.) |

| Assay | 96% | 97% |

Spectral data is essential for structural elucidation. For Ethyl 2-amino-4-methylthiazole-5-carboxylate, ¹H NMR, ¹³C NMR, and mass spectrometry data are available in public databases such as PubChem.[4]

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-aminothiazole-4-carboxylate and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the reactivity of the 2-amino group and the ester functionality, which allow for the introduction of diverse substituents to modulate biological activity.

Role as a Key Building Block

The 2-aminothiazole core can be derivatized at multiple positions, leading to a vast chemical space for drug discovery. The general relationship between the intermediate and the final drug product is illustrated below.

Caption: The role of Ethyl 2-aminothiazole-4-carboxylate as a synthetic intermediate in drug development.

Examples of Therapeutic Targets

Derivatives of ethyl 2-aminothiazole carboxylates have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The 2-aminothiazole scaffold is a key component of several kinase inhibitors, including the approved drug Dasatinib.[5]

-

Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of 2-aminothiazole derivatives.

-

Anti-inflammatory Agents: These compounds have also shown promise as inhibitors of inflammatory pathways.

The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired efficacy and safety profiles.

Conclusion

While specific information on this compound is scarce, the broader class of ethyl 2-aminothiazole carboxylates represents a family of highly valuable synthetic intermediates. Their straightforward synthesis, coupled with the chemical versatility of the 2-aminothiazole ring, has solidified their importance in medicinal chemistry. This guide provides a foundational understanding of the synthesis, properties, and applications of these key building blocks, empowering researchers and drug development professionals to leverage their potential in the creation of novel therapeutics. Further research into the synthesis and utility of specifically substituted analogues, such as the 5-chloro derivative, may unlock new avenues for drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiazole core, with a focus on its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The guide includes quantitative data on the bioactivity of representative derivatives, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways.

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic and antiproliferative effects against a multitude of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives, highlighting their potency against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib (BMS-354825) | K562 (Leukemia) | <1 nM | [1] |

| Compound 1a | A549 (Lung) | 8.64 µM | [1] |

| HeLa (Cervical) | 6.05 µM | [1] | |

| HT29 (Colon) | 0.63 µM | [1] | |

| Compound 2a | H1299 (Lung) | 4.89 µM | [1] |

| SHG-44 (Glioma) | 4.03 µM | [1] | |

| Compound 3a | HepG2 (Liver) | 0.51 mM | [1] |

| PC12 (Pheochromocytoma) | 0.309 mM | [1] | |

| 2-aminothiazole-flavonoid hybrid 2 | U87 (Glioblastoma) | 1.4 µM | [2] |

| 2-aminothiazole-flavonoid hybrid 9 | U87 shCTRL (Glioblastoma) | 3.5 µM | [2] |

Key Signaling Pathways in Anticancer Activity

Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Src, Abl, and Aurora kinases.

Induction of Apoptosis: A primary mechanism of anticancer action for 2-aminothiazole compounds is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

Antimicrobial Activity

The 2-aminothiazole scaffold is a common feature in a number of antibacterial and antifungal agents. These compounds exhibit a broad spectrum of activity against various pathogenic microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Sulfathiazole | Streptococcus pyogenes | 8-64 µg/mL | |

| Compound 4a | Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | ||

| Compound 5a | Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL | [3] |

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.

| Compound/Derivative | Target | IC50 Value | Reference |

| Meloxicam | COX-2 | 0.4 µM | [4] |

| Celecoxib | COX-2 | 0.04 µM | [5] |

| 2-imino-4-thiazolidinone 25c | COX-2 | 3.29 µM | [6] |

Key Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some 2-aminothiazole derivatives are mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Neuroprotective Activity

Emerging research indicates that 2-aminothiazole derivatives may offer therapeutic potential for neurodegenerative diseases. Some compounds have shown the ability to protect neurons from various insults.

Quantitative Neuroprotective Activity Data

The following table presents the neuroprotective activity of a selected 2-aminothiazole derivative.

| Compound/Derivative | In Vitro Model | EC50 Value | Reference |

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) | Prion-infected neuroblastoma cells (ScN2a-cl3) | 0.94 µM | [7] |

Experimental Protocols

A. Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[8]

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the α-haloketone (1 equivalent) and thiourea or a substituted thioamide (1.1 equivalents) in ethanol.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate or ammonia to neutralize the hydrohalic acid formed.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

C. In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

D. Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis, such as the Bcl-2 family proteins.[9][10]

Detailed Methodology:

-

Protein Extraction: Treat cancer cells with the 2-aminothiazole derivative for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this privileged chemical entity. Future research should continue to focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action to facilitate the development of next-generation therapeutics.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 10. benchchem.com [benchchem.com]

The Synthetic Versatility of Ethyl 2-Amino-5-chlorothiazole-4-carboxylate: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the diverse array of thiazole derivatives, ethyl 2-amino-5-chlorothiazole-4-carboxylate stands out as a highly versatile and reactive building block for the synthesis of novel and complex heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic ester moiety, and a strategically placed chloro substituent, offers a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of fused heterocyclic systems with significant potential in drug discovery.

I. Core Reactions and Synthetic Strategies

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The 2-amino group readily participates in condensation and cyclization reactions, while the ester and chloro groups can be subjected to further modifications.

Synthesis of Thiazolo[3,2-a]pyrimidines

A prominent application of this compound is in the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, a class of compounds known for a wide range of pharmacological activities, including antimicrobial and anticancer effects. This is typically achieved through the reaction of the 2-amino group with β-dicarbonyl compounds or their equivalents.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 7-chloro-5-substituted-thiazolo[3,2-a]pyrimidine-6-carboxylates

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the appropriate β-dicarbonyl compound (1.1 eq) (e.g., diethyl malonate, ethyl acetoacetate, acetylacetone).

-

A catalytic amount of a condensing agent, such as piperidine or a Lewis acid (e.g., ZnCl₂), can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for a period of 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol, diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Table 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| β-Dicarbonyl Compound | Product | Typical Yield (%) | Melting Point (°C) |

| Diethyl malonate | Ethyl 7-chloro-5-hydroxy-thiazolo[3,2-a]pyrimidine-6-carboxylate | 75-85 | >250 |

| Ethyl acetoacetate | Ethyl 7-chloro-5-methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate | 80-90 | 180-185 |

| Acetylacetone | 6-Acetyl-7-chloro-5-methyl-thiazolo[3,2-a]pyrimidine | 70-80 | 195-200 |

Note: The data presented in this table are representative and may vary based on specific reaction conditions.

Caption: Synthetic workflow for thiazolo[3,2-a]pyrimidines.

Synthesis of Other Fused Heterocycles

The versatility of this compound extends to the synthesis of other fused heterocyclic systems. For instance, reaction with isothiocyanates can lead to the formation of thiazolo[3,2-a][1][2][3]triazine derivatives.

Experimental Protocol: Synthesis of Thiazolo[3,2-a][1][2][3]triazine Derivatives

-

A mixture of this compound (1.0 eq) and an appropriate isothiocyanate (1.0 eq) in a solvent like DMF or pyridine is heated.

-

A base such as potassium carbonate or triethylamine may be added to facilitate the reaction.

-

The reaction is typically maintained at 80-120°C for several hours.

-

After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed, and purified.

II. Biological Significance and Potential Signaling Pathways

Heterocycles derived from this compound, particularly thiazolopyrimidines, have shown promise as anticancer and antimicrobial agents. While the precise mechanisms of action for novel derivatives require detailed investigation, the biological activity of similar compounds often involves the inhibition of key enzymes or interference with cellular signaling pathways.

Anticancer Activity

Many thiazolopyrimidine derivatives exhibit anticancer properties by targeting various cellular processes. A plausible mechanism of action for some of these compounds is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.

Caption: Potential kinase inhibition pathway.

Antimicrobial Activity

The antimicrobial activity of thiazole-based heterocycles is often attributed to their ability to disrupt essential microbial processes. This can include the inhibition of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Table 2: Representative Antimicrobial Activity of Thiazolopyrimidine Derivatives

| Compound Type | Target Organism | MIC (µg/mL) |

| 5-Methyl-thiazolo[3,2-a]pyrimidine | Staphylococcus aureus | 10-50 |

| 5-Hydroxy-thiazolo[3,2-a]pyrimidine | Escherichia coli | 25-100 |

| Amide derivatives | Candida albicans | 5-20 |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and depend on the specific compound and microbial strain.

III. Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. Its strategic functionalization allows for the construction of complex molecular architectures, particularly fused systems like thiazolo[3,2-a]pyrimidines. The biological activities exhibited by these derivatives, especially in the realms of anticancer and antimicrobial research, underscore the importance of this scaffold in modern drug discovery. Further exploration of the chemical space accessible from this precursor, coupled with detailed biological evaluations, is poised to yield new therapeutic agents with improved efficacy and novel mechanisms of action. The development of more efficient and environmentally benign synthetic methodologies will further enhance the utility of this compound as a key intermediate in the pharmaceutical industry.

References

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate, identified by CAS number 5398-36-7, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and significant applications. Primarily, it serves as a key intermediate in the synthesis of a range of therapeutic agents, including the gastroprokinetic drug Acotiamide, as well as potent inhibitors of anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD), which are critical targets in oncology and metabolic diseases, respectively. This document details the reaction pathways and experimental frameworks for these syntheses and elucidates the biological signaling pathways associated with its derivatives.

Chemical and Physical Properties

Ethyl 2-aminothiazole-4-carboxylate is a stable, solid compound under standard conditions, presenting as a pale yellow to off-white powder. Its high purity, often 98% or greater as determined by HPLC, makes it a reliable starting material for complex organic syntheses.

Table 1: Physicochemical Properties of Ethyl 2-aminothiazole-4-carboxylate

| Property | Value | Reference |

| CAS Number | 5398-36-7 | |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 172.20 g/mol | |

| Appearance | Pale yellow to off-white powder/solid | |

| Melting Point | 177-181 °C | |

| Purity | ≥98% (HPLC) | |

| SMILES String | CCOC(=O)c1csc(N)n1 | |

| InChI Key | XHFUVBWCMLLKOZ-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of Ethyl 2-aminothiazole-4-carboxylate is a well-established process in industrial and laboratory settings. The primary synthetic routes involve the reaction of thiourea with a suitable three-carbon precursor.

General Synthesis Route

A common and efficient method involves the condensation reaction of thiourea with an ethyl ester of a 3-halo-2-oxopropanoate, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate. This reaction proceeds via a Hantzsch thiazole synthesis mechanism.

A general experimental protocol is as follows: A mixture of thiourea and the corresponding halogenated pyruvate derivative is stirred in a suitable solvent, such as ethanol, often at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1 hour) to facilitate the cyclization and formation of the thiazole ring.

Caption: General workflow for the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Applications in Drug Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Ethyl 2-aminothiazole-4-carboxylate serves as a versatile starting material for the elaboration of this core into complex drug molecules.

Synthesis of Acotiamide

Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia. The synthesis of Acotiamide utilizes Ethyl 2-aminothiazole-4-carboxylate as a key intermediate.

Experimental Protocol Outline:

The synthesis generally proceeds in a multi-step sequence:

-

Amidation: 2,4,5-trimethoxybenzoic acid is first converted to its corresponding acyl chloride. This activated species then undergoes an amidation reaction with Ethyl 2-aminothiazole-4-carboxylate to form an amide intermediate.

-

Selective Demethylation: The intermediate from the previous step is selectively demethylated.

-

Ammonolysis: The resulting compound is then subjected to an ammonolysis reaction with N,N-diisopropylethylenediamine to yield Acotiamide.

-

Salt Formation: Finally, Acotiamide is converted to its hydrochloride salt for pharmaceutical formulation.

Caption: Synthetic workflow for Acotiamide starting from Ethyl 2-aminothiazole-4-carboxylate.

Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. Ethyl 2-aminothiazole-4-carboxylate is a key building block in the synthesis of various ALK inhibitors.

ALK Signaling Pathway:

The oncogenic activity of ALK fusion proteins stems from their ligand-independent dimerization and subsequent autophosphorylation, leading to the constitutive activation of downstream signaling cascades. Key pathways include:

-

RAS-MAPK Pathway: Promotes cell proliferation.

-

PI3K-AKT Pathway: Mediates cell survival and inhibits apoptosis.

-

JAK-STAT Pathway: Contributes to cell proliferation and survival.

-

PLCγ Pathway: Involved in cell growth and transformation.

ALK inhibitors function by competing with ATP for the binding site in the kinase domain of ALK, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

Caption: Simplified ALK signaling pathway in cancer.

Development of Stearoyl-CoA Desaturase (SCD) Inhibitors

Stearoyl-CoA desaturase (SCD) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids from saturated fatty acids. Overexpression of SCD is implicated in various metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis, making it an attractive therapeutic target. The 2-aminothiazole scaffold is a common feature in many potent and selective SCD inhibitors.

SCD Metabolic Pathway:

SCD is an iron-containing enzyme located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of long-chain fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. This process requires molecular oxygen and electrons transferred from NAD(P)H via cytochrome b5 reductase and cytochrome b5. The resulting monounsaturated fatty acids are incorporated into various lipids, influencing membrane fluidity, cell signaling, and energy storage.

Caption: The Stearoyl-CoA Desaturase (SCD) metabolic pathway.

Safety and Handling

Ethyl 2-aminothiazole-4-carboxylate is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses or goggles.

-

Skin Protection: Chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For high concentrations, a respirator may be necessary.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Spills should be contained and cleaned up using appropriate absorbent materials.

Conclusion

Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its versatile reactivity and the biological importance of the 2-aminothiazole core make it an essential building block for the development of novel therapeutics targeting a range of diseases, from gastrointestinal disorders to cancer and metabolic conditions. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and drug development professionals working at the forefront of medicinal chemistry.

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 2-amino-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its 2-amino group is pivotal for the synthesis of a diverse array of derivatives with potential therapeutic applications, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the key reactions involving this amino group, including acylation, alkylation, diazotization, and cyclocondensation to form fused heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to facilitate its application in research and development.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of complex molecules, including potent kinase inhibitors like Dasatinib.[4] The presence of the electron-withdrawing chloro and carboxylate groups on the thiazole ring influences the nucleophilicity of the exocyclic amino group, making its reactivity a subject of considerable interest for the development of novel therapeutics.

Reactivity of the 2-Amino Group

The exocyclic amino group in this compound is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the thiazole ring. While the endocyclic nitrogen atom is generally less basic, the exocyclic amino group readily participates in nucleophilic reactions.

Acylation

Acylation of the 2-amino group is a fundamental reaction for introducing diverse side chains and is frequently employed in the synthesis of biologically active compounds. This reaction typically involves the treatment of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base.

Table 1: Representative Acylation Reactions of 2-Aminothiazole Derivatives

| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| O-acetylsalicyloyl chloride | Et3N | THF | N-(4-bromo-5-oxo-4,5-dihydrothiazol-2-yl)acetamide | Low/Complex Mixture | [5] |

| Chloroacetyl chloride | K2CO3 | - | 2-(chloroacetylamino)thiazole derivative | - | [2] |

| Phenyl isothiocyanate | - | - | Thiourea derivative | - | [6] |

| Acetic anhydride | Solvent-free | - | N-acetylated product | - | [2] |

Experimental Protocol: General Procedure for Acylation (Adapted for this compound)

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere, a base (e.g., triethylamine or pyridine, 1.2 eq) is added. The mixture is cooled to 0 °C, and the respective acyl chloride or anhydride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired N-acylated derivative.

Alkylation

N-alkylation of the 2-amino group, while less common than acylation, can be achieved under specific conditions. Direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products, as well as alkylation on the endocyclic nitrogen. Therefore, indirect methods or specific reaction conditions are often employed.

Diazotization

The primary amino group of 2-aminothiazoles can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a range of substituents at the 2-position of the thiazole ring.

Experimental Protocol: Diazotization and Subsequent Nucleophilic Substitution (General Procedure)

This compound is dissolved in an aqueous solution of a strong acid (e.g., HCl, H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of the desired nucleophile (e.g., CuCl, CuBr, KI, H2O) to yield the corresponding 2-substituted thiazole derivative.

Cyclocondensation Reactions

The 2-amino group, with its inherent nucleophilicity, is an excellent starting point for the construction of fused heterocyclic systems. Reactions with bifunctional electrophiles lead to the formation of bicyclic and tricyclic scaffolds, many of which are of medicinal importance.

One of the most important applications of the reactivity of the 2-amino group is in the synthesis of thiazolo[3,2-a]pyrimidines. These fused heterocycles are synthesized by the reaction of 2-aminothiazoles with β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable three-carbon synthons.[3][7]

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| Reactant | Reagent | Conditions | Product | Reference |

| 2-phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | 110 °C | Thiazolo[3,2-a]pyrimidine derivatives | [3] |

| Pyrimidine-2-thiones | 2-bromo-1-phenylethanone or chloroacetic acid | Condensation | Thiazolo[3,2-a]pyrimidines | [7] |

| 2-aminothiazole | α,β-unsaturated ketones | - | Pyrido[4,3-d]thiazolo[3,2-a]pyrimidine | [7] |

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative (General Procedure)

A mixture of this compound (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or Dowtherm A is heated at an elevated temperature (typically 120-160 °C) for several hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield the desired thiazolo[3,2-a]pyrimidinone.

Reaction of 2-aminothiazoles with reagents containing a N-C-N fragment can lead to the formation of thiazolo[3,2-a][8][9][10]triazines.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are prominent as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[11] Notably, these compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which play key roles in tumor angiogenesis and proliferation.[2][9][12]

VEGFR/EGFR Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for 2-aminothiazole-based kinase inhibitors targeting the VEGFR and EGFR signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some thiazolo[3,2-a]pyrimidines | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Chloro Substituent: A Linchpin in the Reactivity of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a pivotal building block in medicinal chemistry, largely due to the nuanced and powerful role of its chloro substituent. This halogen atom is not a mere spectator; it actively modulates the electronic properties of the thiazole ring, dictating its reactivity and providing a versatile handle for synthetic transformations. By acting as both an electron-withdrawing group and a competent leaving group, the C5-chloro atom deactivates the ring towards electrophilic substitution while simultaneously activating it for crucial nucleophilic aromatic substitution (SNAr) reactions. This dual nature is fundamental to its utility in the streamlined synthesis of complex, biologically active molecules. This guide provides a detailed exploration of these electronic effects, their impact on reaction pathways, and the practical application of this reactivity in a laboratory setting.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications spanning antimicrobial, anti-inflammatory, and anticancer treatments.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. This compound is a highly functionalized derivative, offering multiple reaction sites. However, it is the chloro group at the C5 position that critically defines its synthetic potential, transforming it into a versatile intermediate for constructing diverse molecular architectures.[3][4]

Dominant Electronic Effects of the C5-Chloro Substituent

The reactivity of the thiazole ring in this molecule is governed by the interplay of electronic effects from its three substituents: the C2-amino group, the C4-carboxylate group, and the C5-chloro group. The chloro substituent exerts two primary, opposing electronic forces:

-

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the thiazole ring through the sigma bond. This effect is dominant and results in a net deactivation of the ring, making it less nucleophilic.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, donating electron density. While this effect exists, it is significantly weaker than the inductive effect for halogens.

The powerful electron-withdrawing nature of both the chloro and ethyl carboxylate groups significantly reduces the electron density of the thiazole ring.[5][6] This has profound consequences for the molecule's reactivity, primarily by making the C5 position highly susceptible to nucleophilic attack.

Impact on Chemical Reactivity and Synthetic Utility

The net electron-withdrawing character of the chloro group is the primary determinant of the molecule's reaction pathways.

Activation for Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the chloro substituent is to facilitate Nucleophilic Aromatic Substitution (SNAr). The thiazole ring, made electron-poor by the chloro and carboxylate groups, becomes a prime electrophile. The chlorine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing substituents that can delocalize the negative charge. While some recent research suggests certain SNAr reactions may be concerted rather than stepwise, the model of a stabilized intermediate remains a powerful predictor of reactivity.[7][8]

This reactivity is a cornerstone of its use in synthesis, providing a reliable method for introducing molecular diversity at the C5 position.

The activating role of the chloro group in SNAr reactions is evident when comparing reaction outcomes with its unsubstituted analog. The data below, while illustrative, is based on established principles of chemical reactivity.

| Reaction with Piperidine | Ethyl 2-amino-thiazole-4-carboxylate | This compound |

| Reaction Conditions | 120 °C, 24h, K₂CO₃, DMF | 80 °C, 4h, K₂CO₃, DMF |

| Relative Rate Constant (k_rel) | 1 | ~10⁴ - 10⁵ |

| Typical Yield | < 5% (No reaction) | > 90% |

| Notes | The C-H bond is not a leaving group; the ring is not sufficiently activated for SNArH. | The chloro group is a good leaving group and activates the ring for nucleophilic attack. |

This protocol outlines a general procedure for the displacement of the C5-chloro group with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen base (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M.

-

Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure C5-amino substituted product.

Modulation of Amino Group and Ring Nucleophilicity

While the C5-chloro group activates the ring for nucleophilic attack, it has a deactivating effect on other potential reactions.

-

Reactivity of the 2-Amino Group: The overall electron-withdrawing environment slightly reduces the nucleophilicity of the exocyclic C2-amino group. Reactions such as acylation or condensation still proceed readily but may require slightly more forcing conditions or the use of a base to deprotonate the amine.[9] For example, acylation with an acid chloride is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct and drive the reaction to completion.

-

Electrophilic Aromatic Substitution: The thiazole ring is inherently an electron-rich heterocycle. However, in this specific molecule, the powerful deactivating effects of the C5-chloro and C4-carboxylate groups make conventional electrophilic aromatic substitution (e.g., nitration, halogenation) at the ring carbon extremely difficult. Electrophilic attack, if it were to occur, would likely target the more nucleophilic amino group.[10]

Conclusion

The chloro substituent in this compound is a masterful control element for synthetic chemists. Its strong inductive electron withdrawal is the key to its functionality, serving three primary roles:

-

Activates the C5 position for highly efficient Nucleophilic Aromatic Substitution (SNAr), which is the molecule's most valuable reactive pathway.

-

Acts as a versatile leaving group , allowing for the introduction of a vast array of functional groups and appendages.

-

Deactivates the ring system to prevent unwanted side reactions like electrophilic substitution, ensuring high regioselectivity.

This precise modulation of reactivity makes this compound an indispensable tool for drug development professionals, enabling the efficient and targeted synthesis of novel chemical entities for biological screening. Understanding the pivotal role of the chloro substituent is essential for leveraging the full synthetic power of this versatile intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | 1359838-44-0 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]

- 6. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of Ethyl 2-aminothiazole-4-carboxylate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate. It is important to note that a comprehensive search for spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and detailed experimental protocols for Ethyl 2-amino-5-chlorothiazole-4-carboxylate did not yield specific results for this compound in the public domain. Therefore, this document presents the available data for the closely related and commercially available analogue, Ethyl 2-aminothiazole-4-carboxylate , as a reference.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate.

Table 1: NMR Spectroscopic Data

No specific ¹H or ¹³C NMR chemical shift values for Ethyl 2-aminothiazole-4-carboxylate were found in the reviewed literature. Spectroscopic data for derivatives can be found in various publications.[1][2][3][4][5]

Table 2: IR Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR (KBr-Pellet) | Not specified | Not specified |

| ATR-IR | Not specified | Not specified |

Specific peak assignments for the fundamental vibrations of Ethyl 2-aminothiazole-4-carboxylate were not explicitly detailed in the available sources. However, general IR spectra are available for reference in public databases.[6]

Table 3: Mass Spectrometry Data

| Technique | m/z | Interpretation |

| GC-MS | 172 | Molecular Ion [M]⁺ |

Experimental Protocols

Detailed, compound-specific experimental protocols for the acquisition of the above data are not available in the public literature. However, the following sections provide generalized methodologies for the spectroscopic analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like a thiazole derivative involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe, typically around 0.5-0.7 mL.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are then set. This includes defining the number of scans, the relaxation delay, and the spectral width.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are then referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

For a solid sample, the following methods are commonly employed:

-

KBr Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[7]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[8]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[8]

-

Mount the plate in the spectrometer and obtain the spectrum.[8]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.[6]

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).[9][10]

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion [M]⁺.[9][11][12]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[11][12]

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Preparation, Mass and NMR Spectra of Some Isotopic Thiazoles. | Semantic Scholar [semanticscholar.org]

- 5. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-5-chlorothiazole-4-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the critical physicochemical property of solubility for Ethyl 2-amino-5-chlorothiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its behavior in various organic solvents is fundamental for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality of active pharmaceutical ingredients (APIs).

Importance of Solubility in Pharmaceutical Development

The solubility of an API or its intermediates, such as this compound, is a cornerstone of pharmaceutical development.[1] It directly influences:

-

Synthesis: The choice of solvent affects reaction rates, yields, and impurity profiles. Reactants must be sufficiently soluble for the reaction to proceed efficiently.

-

Purification: Crystallization is a primary method for purifying chemical intermediates.[2] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for high recovery of pure crystals.[3]

-

Formulation: For the final drug product, solubility is a key determinant of bioavailability.[1] For oral dosage forms, a drug must dissolve to be absorbed.[1]

-

Analytical Method Development: Solubility data is essential for developing analytical techniques like HPLC, where the analyte must be fully dissolved in the mobile phase.

Data Presentation: A Template for Experimental Results

To facilitate a systematic study, researchers should record their experimentally determined solubility data in a structured format. The following table provides a template for easy comparison of this compound solubility in a range of common organic solvents at various temperatures.

Table 1: Experimentally Determined Solubility of this compound